molecular formula C8H9N B1619728 6,7-dihydro-5H-cyclopenta[c]pyridine CAS No. 533-35-7

6,7-dihydro-5H-cyclopenta[c]pyridine

Cat. No.: B1619728
CAS No.: 533-35-7
M. Wt: 119.16 g/mol
InChI Key: RGBSGRUHELUMOF-UHFFFAOYSA-N
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Description

Significance of the Cyclopenta[c]pyridine Scaffold in Heterocyclic Chemistry

The cyclopenta[c]pyridine structure is a key fragment in a significant portion of bioactive compounds, particularly a class of natural products known as monoterpene pyridine (B92270) alkaloids (MTPAs). mdpi.comnih.gov These alkaloids, which often possess the cyclopenta[c]pyridine molecular skeleton, are derived in nature from iridoid glycosides. mdpi.comnih.gov The inherent structural features of the cyclopenta[c]pyridine scaffold make it a "prized scaffold" in medicinal chemistry, as its derivatives have shown potential across a wide spectrum of biological activities, including antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological effects. mdpi.comresearchgate.netnih.gov

The significance of this scaffold is further highlighted by its presence in compounds targeted for specific biological functions. For instance, certain derivatives are investigated as calcitonin gene-related peptide (CGRP) receptor antagonists for treating migraines, while others are explored as G-protein coupled receptor 40 (GPR40) agonists with potential applications in managing type 2 diabetes mellitus. mdpi.comnih.gov The phenyl-substituted cyclopenta[c]pyridine skeleton has also been identified as a unique chemical marker in the Ganoderma genus of fungi, indicating its importance in chemtaxonomy. mdpi.com

Overview of Research Trajectories for 6,7-Dihydro-5H-cyclopenta[c]pyridine and its Derivatives

Current research on this compound and its related structures is vibrant and multifaceted, focusing on both the isolation of natural products and the synthesis of novel derivatives with enhanced biological activities.

One major research avenue involves using naturally occurring cyclopenta[c]pyridines as starting materials for new agrochemicals. nih.govacs.orgnih.gov For example, using the natural product cerbinal (B109895), which has known anti-tobacco mosaic virus (TMV), insecticidal, and fungicidal properties, scientists have designed and synthesized new series of derivatives. acs.orgnih.gov These studies involve modifying the cyclopenta[c]pyridine core at various positions to explore structure-activity relationships. acs.orgnih.gov Key research findings include:

Antiviral Activity: The synthesis of 5-aryl-cyclopenta[c]pyridine derivatives has yielded compounds with potent activity against the tobacco mosaic virus (TMV). nih.gov Specifically, compound 4k , featuring a m-methoxyphenyl substitution, demonstrated significant anti-TMV effects in vivo, outperforming the commercial agent ribavirin (B1680618) at certain concentrations. nih.gov Molecular docking studies suggest that adding a benzene (B151609) ring at this position enhances the molecule's binding affinity to TMV receptor proteins. nih.gov

Fungicidal and Insecticidal Activity: Many of the newly synthesized derivatives exhibit broad-spectrum fungicidal activity and larvicidal efficacy against agricultural pests like Plutella xylostella. nih.govacs.orgnih.gov Compound 4i , a 3,4,5-trifluorophenyl derivative, showed an exceptional inhibition ratio of 91.9% against the fungus Sclerotinia sclerotiorum. nih.govacs.org Other derivatives have shown better insecticidal activity against Aphis laburni Kaltenbach than the natural insecticide rotenone. nih.gov

Another significant research trajectory is the isolation and characterization of these compounds from natural sources. Researchers have identified molecules such as (S)-7-Methylene-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol from the plant Caryopteris glutinosa. mdpi.com Following isolation, these compounds and their derivatives are often evaluated for their pharmacological potential, such as their ability to inhibit collagen accumulation. mdpi.com

The table below summarizes the biological activities of selected recently synthesized cyclopenta[c]pyridine derivatives.

Compound IDSubstitutionTarget Organism/VirusActivity Noted
4k m-methoxyphenylTobacco Mosaic Virus (TMV)Potent antiviral activity (inactivation, curative, and protection effects). nih.gov
4i 3,4,5-trifluorophenylSclerotinia sclerotiorumOutstanding fungicidal inhibition (91.9%). nih.govacs.org
4i 3,4,5-trifluorophenylBotrytis cinereaGood fungicidal inhibition (75%). nih.govacs.org
4i 3,4,5-trifluorophenylPhytophthora infestansModerate fungicidal inhibition (62.5%). nih.govacs.org
General Derivatives Various amide/ester moietiesPlutella xylostella (larvae)Good lethal activity against a common agricultural pest. nih.gov

Structural Context within Nitrogen-Containing Heterocycles

This compound belongs to the broad class of organic molecules known as nitrogen-containing heterocycles. These compounds are characterized by a ring structure containing at least one nitrogen atom in addition to carbon atoms.

Structurally, it is a bicyclic heterocycle, meaning it is composed of two fused rings. Specifically, it consists of a five-membered cyclopentane (B165970) ring fused to a six-membered pyridine ring. This fusion imparts a rigid, non-planar geometry to the molecule. It is also classified as a pyridine alkaloid, a large family of naturally occurring compounds that feature a pyridine ring and exhibit significant physiological effects. amazonaws.com Within this family, it is part of the polycyclic condensed pyridine derivatives, a group that includes other natural products like actinidine (B1206135) and gentianine. amazonaws.com The compound is specifically a member of the cyclopentapyridines. amazonaws.com Its skeleton is a core feature of many monoterpene pyridine alkaloids (MTPAs), which are themselves a distinct subgroup of alkaloids. mdpi.comnih.gov

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridine
Source PubChem
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InChI

InChI=1S/C8H9N/c1-2-7-4-5-9-6-8(7)3-1/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBSGRUHELUMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201445
Record name 6,7-Dihydro-5H-2-pyrindine
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

533-35-7
Record name 6,7-Dihydro-5H-cyclopenta[c]pyridine
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Record name 6,7-Dihydro-5H-2-pyrindine
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Record name 6,7-Dihydro-5H-2-pyrindine
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Record name 6,7-dihydro-5H-2-pyrindine
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Advanced Synthetic Methodologies for 6,7 Dihydro 5h Cyclopenta C Pyridine and Its Derivatives

Historical Context of Synthetic Development for Cyclopenta[c]pyridine Systems

The development of synthetic routes to cyclopenta[c]pyridine systems is rooted in the broader history of pyridine (B92270) synthesis. Early methods for constructing the pyridine ring, such as the Hantzsch pyridine synthesis developed in 1881, laid the fundamental groundwork for accessing a wide variety of pyridine derivatives. These initial strategies often involved the condensation of β-dicarbonyl compounds with an aldehyde and ammonia (B1221849).

Over time, these methods were adapted for the synthesis of fused pyridine systems. The general approach involved the use of cyclic ketones or β-dicarbonyl compounds as precursors to build the pyridine ring onto a pre-existing cyclopentane (B165970) ring. While early literature predominantly focused on the more common cyclopenta[b]pyridine isomers due to more accessible synthetic precursors, the fundamental principles of cyclocondensation and intramolecular cyclization reactions were established, paving the way for the eventual synthesis of the less common cyclopenta[c]pyridine scaffold. The challenge in early syntheses often lay in controlling the regioselectivity of the cyclization to favor the [c] fusion over other isomeric possibilities.

Modern Synthetic Approaches to 6,7-Dihydro-5H-cyclopenta[c]pyridine

Contemporary organic synthesis has brought forth a diverse array of sophisticated and efficient methods for the construction of complex heterocyclic frameworks, including the this compound core. These modern approaches offer greater control over reaction conditions, substrate scope, and yield.

Cyclocondensation Reactions

Cyclocondensation reactions remain a robust and widely utilized strategy for the synthesis of fused pyridine systems. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an enamine or a compound containing an active methylene (B1212753) group and a nitrile, in the presence of a base or acid catalyst.

While specific examples for the direct synthesis of this compound via this method are not extensively documented in high-yield, general principles can be applied. For instance, the condensation of a suitably substituted cyclopentane-1,3-dione with a β-aminocrotonate derivative could theoretically lead to the formation of the cyclopenta[c]pyridine ring system.

A closely related and well-documented approach is the synthesis of the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. For example, the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using a sodium alkoxide solution as both a reagent and a catalyst has been shown to be an effective method for producing highly functionalized cyclopenta[b]pyridine-3-carbonitriles. buchler-gmbh.comacs.orgnih.gov This reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent aromatization.

EntryDiarylidenecyclopentanone DerivativePropanedinitrileAlkoxideProductYield (%)
12,5-bis(pyridin-2-ylmethylidene)cyclopentanonePropanedinitrileSodium Ethoxide2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileHigh
22,5-bis(pyridin-2-ylmethylidene)cyclopentanonePropanedinitrileSodium Methoxide2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileHigh
32,5-bis(pyridin-4-ylmethylidene)cyclopentanonePropanedinitrileSodium Methoxide2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileHigh
42,5-bis(2-methoxybenzylidene)cyclopentanonePropanedinitrileSodium Ethoxide7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile75

Vilsmeier Cyclization Strategies (e.g., related cyclopenta[b]pyridine systems)

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.org Beyond simple formylation, the Vilsmeier reagent can act as a cyclizing agent to construct heterocyclic rings.

In the context of fused pyridine synthesis, a Vilsmeier cyclization strategy could involve the reaction of a suitably functionalized cyclopentyl derivative. For example, an enamine derived from cyclopentanone (B42830) could be subjected to the Vilsmeier reagent, leading to the formation of a β-chloro-α,β-unsaturated iminium salt. Subsequent reaction with a source of nitrogen, such as ammonia or an ammonium (B1175870) salt, followed by cyclization and aromatization, could theoretically yield the this compound core.

While direct applications of this strategy to the cyclopenta[c]pyridine system are not prevalent in the literature, the Vilsmeier-Haack reaction has been successfully employed for the synthesis of various substituted pyridines and other fused pyridine systems. researchgate.netresearchgate.net For instance, the reaction of spiroimidazolidinones with the Vilsmeier reagent has been shown to yield new substituted pyridines through a process of formylation and subsequent rearrangement and cyclization. researchgate.net

Smiles-type Rearrangement Approaches

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In a typical Smiles rearrangement, a system Ar-X-Y-H, where Ar is an activated aryl group, X is a heteroatom (like O, S, or NH), and Y is a nucleophilic center, rearranges to Ar-Y-X-H. This reaction has been adapted for the synthesis of a variety of heterocyclic compounds.

For the synthesis of a cyclopenta[c]pyridine derivative, a hypothetical Smiles rearrangement could involve a precursor where a cyclopentenyl moiety is linked through a suitable spacer to a pyridine ring bearing a good leaving group. Activation of the nucleophile on the cyclopentenyl part would initiate an intramolecular attack on the pyridine ring, leading to the fused system after rearrangement.

Theoretical studies on the S-N type Smiles rearrangement on pyridine rings have elucidated the mechanism, showing that the reaction is kinetically feasible and thermodynamically favorable under mild conditions. This provides a basis for designing synthetic routes to novel pyridine-containing heterocycles.

Thorpe-Ziegler Reaction Pathways

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.org The Thorpe-Ziegler modification utilizes a dinitrile as the reactant, which upon treatment with a strong base undergoes an intramolecular cyclization to form a cyclic β-enaminonitrile. Subsequent hydrolysis of this intermediate yields a cyclic ketone. buchler-gmbh.comchem-station.com

This methodology is particularly useful for the formation of five- to eight-membered rings. To construct the 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, a precursor dinitrile would be required where the two nitrile groups are positioned to favor the formation of the six-membered pyridine ring fused to the five-membered cyclopentane ring. A plausible precursor would be a 3-(cyanomethyl)cyclopentane-1,2-dicarbonitrile. Base-catalyzed intramolecular cyclization would lead to an enaminonitrile, which upon hydrolysis and tautomerization would yield the desired fused pyridinone.

Reaction NameReactant TypeKey IntermediateFinal Product (after hydrolysis)
Thorpe-Ziegler ReactionDinitrileCyclic β-enaminonitrileCyclic Ketone

Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM) and Cross Enyne Metathesis/Ring-Closing Metathesis (CEYM/RCM)

Ruthenium-catalyzed metathesis reactions have emerged as powerful tools in organic synthesis for the formation of carbon-carbon double bonds. Ring-closing enyne metathesis (RCEYM) is an intramolecular reaction between an alkene and an alkyne tethered together, which results in the formation of a cyclic diene. This can be a strategic approach to building the dihydropyridine (B1217469) ring of the this compound system.

A suitable precursor for RCEYM would be a cyclopentene (B43876) derivative bearing an alkynyl and an amino group at appropriate positions. After N-allylation, the resulting enyne could undergo a ruthenium-catalyzed ring-closing metathesis to form the fused dihydropyridine ring.

Alternatively, a sequential cross-enyne metathesis (CEYM) followed by a ring-closing metathesis (RCM) could be employed. In this approach, a cyclopentenyl amine could first be reacted with an alkyne via CEYM to introduce the necessary diene precursor, which would then undergo an intramolecular RCM to form the final bicyclic product. The choice of the ruthenium catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts, is crucial for the efficiency and selectivity of these reactions. While these powerful methods have been widely applied to the synthesis of various carbo- and heterocycles, their specific application to the synthesis of this compound is a promising area for future research.

Multi-component Reaction Architectures

While multi-component reactions (MCRs) are a powerful tool for synthesizing complex heterocyclic structures, and have been successfully applied to isomers like 6,7-dihydro-5H-cyclopenta[b]pyridine, specific MCR architectures for the direct synthesis of the this compound core are not prominently described in the reviewed scientific literature. researchgate.net

Synthetic Routes to Key this compound Derivatives

The synthesis of functionalized this compound derivatives often revolves around the formation and subsequent modification of a key carbonitrile intermediate.

The this compound-4-carbonitrile framework is a crucial intermediate for accessing further functionalized derivatives, particularly at the 3-position. researchgate.netresearchgate.net Synthetic strategies often begin with precursor molecules like 3-oxo-derivatives of cyclopenta[c]pyridines. researchgate.net

A key step involves the preparation of 2-[(1-alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy]acetamide intermediates. These serve as the direct precursors for producing 3-amino derivatives through intramolecular rearrangement reactions. researchgate.net The stability and reactivity of this carbonitrile-containing scaffold are central to the success of these subsequent transformations.

A novel and efficient method for the synthesis of 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles is achieved through a Smiles-type rearrangement. researchgate.netresearchgate.net This intramolecular nucleophilic aromatic substitution provides a direct route to the 3-amino-substituted product.

The process starts from 2-[(1-alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy]acetamides. When these precursors are treated with a base such as sodium ethoxide, they can undergo an intramolecular cyclization. researchgate.net However, under specific conditions, the reaction proceeds via a Smiles rearrangement to furnish the target 1-alkyl(aryl)-3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles. researchgate.net This rearrangement has been identified as a new and valuable method for synthesizing these particular aminopyridine derivatives. researchgate.net

Detailed synthetic routes for 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one analogues are not sufficiently available in the reviewed literature. Methodologies have been published for the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one system, which can be synthesized via manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine. rsc.orgrsc.org

Specific strategies for the direct halogenation of the this compound ring system are not detailed in the available research. While syntheses for halogenated isomers, such as 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine, have been developed, these methods are not directly applicable to the [c] isomer. researchgate.net

Catalyst Systems and Reaction Condition Optimization in Synthesis

The synthesis of derivatives of this compound is sensitive to reaction conditions, which can dictate the final product structure. The choice of base and the substitution pattern of the starting materials are critical factors in optimizing the yield of desired products.

In the conversion of 2-[(1-alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy]acetamides, the reaction pathway is influenced by the substrate's structure. Treatment with sodium ethoxide can lead to either the Smiles rearrangement product (3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile) or a competing cyclization product (1-amino-5-alkyl(aryl)-7,8-dihydro-6H-cyclopenta[d]furo[2,3-b]pyridine-2-carboxamide). researchgate.net The optimization of this reaction involves controlling conditions to favor the desired intramolecular rearrangement over the alternative cyclization pathway.

The table below summarizes the key reaction discussed:

Target Product ClassStarting MaterialKey Reagents/CatalystsReaction TypeRef.
3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles2-[(1-Alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy]acetamidesSodium ethoxideSmiles Rearrangement researchgate.net, researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is a growing area of focus. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One of the key green chemistry approaches is the use of catalytic reactions, which can significantly reduce the amount of waste generated compared to stoichiometric reactions. For instance, the development of transition-metal-catalyzed cross-coupling reactions has provided efficient ways to construct the pyridine ring. While specific examples directly targeting this compound are not extensively documented in dedicated green chemistry studies, the broader principles are applicable. The use of catalysts like palladium or copper in reactions such as the Sonogashira, Suzuki, or Buchwald-Hartwig couplings for the formation of C-C and C-N bonds is a cornerstone of modern pyridine synthesis. The ideal green process would involve a non-toxic, earth-abundant metal catalyst that operates in a benign solvent system, such as water or ethanol, at low catalyst loadings.

Another important aspect of green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Multicomponent reactions (MCRs) are excellent examples of atom-economical processes. The Hantzsch pyridine synthesis, a classic MCR, can be adapted to form dihydropyridine rings, which could then be further modified to yield the desired cyclopenta[c]pyridine scaffold. Modern variations of such MCRs often employ greener reaction conditions, such as microwave irradiation or ultrasound, to accelerate the reaction and reduce energy consumption.

The use of renewable starting materials is also a key tenet of green chemistry. While the synthesis of this compound traditionally relies on petroleum-derived feedstocks, future research may explore the use of bio-based platform chemicals. For example, cyclopentanone, which can be derived from biomass, could serve as a key building block for the cyclopentane ring.

Below is a table summarizing potential green chemistry approaches for the synthesis of related pyridine systems, which could be adapted for this compound.

Green Chemistry PrinciplePotential Application in SynthesisExample Reaction Type (General)
Catalysis Use of reusable or low-toxicity metal catalysts.Palladium-catalyzed cross-coupling
Atom Economy Maximizing the incorporation of reactant atoms into the final product.Multicomponent reactions (e.g., Hantzsch synthesis)
Safer Solvents Replacing hazardous organic solvents with water, ethanol, or ionic liquids.Aqueous phase synthesis
Energy Efficiency Employing methods like microwave or ultrasound to reduce reaction times and energy use.Microwave-assisted organic synthesis (MAOS)
Renewable Feedstocks Utilizing starting materials derived from biomass.Synthesis from bio-based cyclopentanone derivatives

Challenges and Innovations in Synthetic Access to the Core Scaffold

A primary challenge lies in the construction of the fused bicyclic system with the desired substitution pattern. Many classical pyridine syntheses, when applied to cyclic ketones like cyclopentanone, can lead to mixtures of regioisomers, complicating purification and reducing yields. For instance, in a Kröhnke-type synthesis, the reaction of a cyclopentanone-derived enolate with a pyridinium (B92312) salt must be carefully controlled to ensure the formation of the desired [c]-fused isomer over other possibilities.

Another significant hurdle is the introduction of functional groups at specific positions on the pyridine ring. The reactivity of the pyridine ring can make selective functionalization difficult. For example, electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient nature of the ring. Therefore, innovative strategies are required. One such innovation is the use of directed metalation, where a directing group on the cyclopentane or pyridine ring guides a metalating agent (like an organolithium reagent) to a specific position, allowing for subsequent functionalization with an electrophile.

The stereoselective synthesis of substituted this compound derivatives presents another layer of complexity, especially when chiral centers are present on the cyclopentane ring. Controlling the relative and absolute stereochemistry during the ring-forming or functionalization steps is crucial for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry. Innovations in this area include the use of chiral auxiliaries, asymmetric catalysis, and enantioselective organocatalysis.

Recent innovations have also focused on developing more convergent and flexible synthetic routes. For example, late-stage functionalization, where C-H bonds on a pre-formed this compound scaffold are selectively converted to other functional groups, is a powerful strategy. This approach allows for the rapid generation of a library of derivatives from a common intermediate, which is highly valuable for structure-activity relationship studies.

The table below outlines some of the key challenges and corresponding innovative solutions in the synthesis of the this compound core.

ChallengeInnovative Synthetic Solution
Regiocontrol in Ring Formation Use of pre-functionalized cyclopentane precursors to direct the annulation; development of highly regioselective cyclization catalysts.
Selective Functionalization Directed ortho-metalation (DoM); transition-metal-catalyzed C-H activation/functionalization.
Stereocontrol Asymmetric catalysis using chiral ligands; use of chiral pool starting materials; organocatalytic enantioselective reactions.
Synthetic Efficiency Development of convergent synthetic routes; late-stage functionalization strategies.

Chemical Transformations and Reactivity Studies of 6,7 Dihydro 5h Cyclopenta C Pyridine

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring within the 6,7-dihydro-5H-cyclopenta[c]pyridine system is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS) compared to benzene (B151609), generally requiring harsh reaction conditions. quora.comquimicaorganica.org

When these reactions do occur, substitution is directed away from the electron-poor positions adjacent to the nitrogen. The intermediate carbocations (sigma complexes) formed during electrophilic attack are most stable when the positive charge is not placed on the electronegative nitrogen atom. quimicaorganica.orgquora.com Consequently, electrophilic attack on the this compound core is predicted to occur at the C1 and C3 positions.

Common electrophilic substitution reactions and their expected behavior with this scaffold include:

Nitration: Typically requires aggressive reagents like fuming sulfuric acid (oleum) and nitric acid at high temperatures. quora.com

Sulfonation: Also necessitates heating with concentrated or fuming sulfuric acid. quimicaorganica.org

Halogenation: Can be achieved, but often with low yields and under forcing conditions. youtube.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally unsuccessful on pyridine itself because the Lewis acid catalyst (e.g., AlCl₃) coordinates with the basic nitrogen atom, further deactivating the ring. youtube.com

While these principles are well-established for pyridine, specific examples of electrophilic aromatic substitution reactions performed directly on the parent this compound are not extensively detailed in recent literature.

Nucleophilic Substitution Reactions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring facilitates nucleophilic substitution reactions, particularly at positions ortho and para (C4, C7) to the nitrogen atom.

Recent research has demonstrated the functionalization of cyclopenta[c]pyridine derivatives at the C5 position, which is alpha to the ring junction and benzylic-like. A key intermediate, derived from the natural product cerbinal (B109895), has been subjected to amination and bromination to generate novel derivatives. nih.gov

In one study, a derivative of the cyclopenta[c]pyridine core was successfully brominated at the C5 position. This bromo-derivative then serves as a precursor for further reactions, such as cross-coupling. nih.gov Another modification involves the introduction of an amino group at the same C5 position. These transformations highlight the ability to functionalize the cyclopentane (B165970) portion of the scaffold, which directly influences the properties of the molecule. nih.gov

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound system can occur at either the pyridine or the cyclopentane ring, depending on the reagents and the substitution pattern of the substrate.

While studies on the direct oxidation of the parent this compound are limited, research on the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridine has shown that the methylene (B1212753) (CH₂) group adjacent to the pyridine ring can be selectively oxidized to a ketone using a manganese catalyst (Mn(OTf)₂) and an oxidant like t-BuOOH. rsc.orgrsc.org This suggests that the C5 and C7 positions of the cyclopenta[c]pyridine core are potential sites for similar oxidative functionalization.

Reduction reactions have also been explored. For instance, naturally occurring cyclopenta[c]pyridine alkaloids containing exocyclic double bonds can undergo selective reduction. The catalytic hydrogenation of 7-methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol (B40354) using palladium on carbon (Pd/C) effectively reduces the methylidene group to a methyl group, demonstrating a method for saturating functionalities on the cyclopentane ring without altering the aromatic pyridine core.

Rearrangement Reactions Involving the Cyclopenta[c]pyridine Core

Rearrangement reactions provide powerful pathways for skeletal diversification in organic synthesis. byjus.comlibretexts.org However, within the body of reviewed scientific literature, rearrangement reactions that specifically involve the fundamental this compound core to generate structurally distinct isomers are not a widely reported class of transformations. The stability of the fused aromatic heterocyclic system likely disfavors skeletal rearrangements under typical reaction conditions.

Functional Group Interconversions on this compound Derivatives

The synthesis of complex molecules based on the this compound scaffold relies heavily on functional group interconversions (FGIs). These reactions modify existing functional groups on a precursor molecule to install the desired chemical motifs.

A notable example is the multi-step synthesis of 5-aryl-cyclopenta[c]pyridine derivatives from the natural product cerbinal. nih.gov This process involves several FGI steps, including the transformation of a hydroxyl group into a suitable leaving group for subsequent substitution or elimination, and the conversion of an intermediate into an amine or a halide. For example, the synthesis of precursors for coupling reactions involved the conversion of a hydroxyl-containing intermediate into a bromo-derivative at the C5 position, preparing it for metal-catalyzed reactions. nih.gov

Metal-Catalyzed Coupling Reactions of Substituted Derivatives

Metal-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of the this compound skeleton.

Recent studies have focused on the modification of the C5 position. Starting with a 5-bromo-cyclopenta[c]pyridine derivative, researchers have successfully implemented Suzuki and other cross-coupling reactions to introduce a variety of aryl groups at this position. nih.gov These reactions typically employ a palladium catalyst to couple the bromo-derivative with different boronic acids or other organometallic reagents. nih.gov This strategy has led to the synthesis of a library of novel 5-aryl-cyclopenta[c]pyridine compounds. nih.gov

The table below summarizes representative coupling reactions for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives.

EntryAryl Boronic Acid/EsterProductYield (%)
14-Fluorophenylboronic acid5-(4-Fluorophenyl)-...-cyclopenta[c]pyridine67.3
24-Chlorophenylboronic acid5-(4-Chlorophenyl)-...-cyclopenta[c]pyridine72.5
34-Bromophenylboronic acid5-(4-Bromophenyl)-...-cyclopenta[c]pyridine75.4
43-Methoxyphenylboronic acid5-(3-Methoxyphenyl)-...-cyclopenta[c]pyridine71.2
53,4,5-Trifluorophenylboronic acid5-(3,4,5-Trifluorophenyl)-...-cyclopenta[c]pyridine65.8
Data sourced from a study on 5-aryl-cyclopenta[c]pyridine derivatives. The core structure of the product is a derivative of cerbinal. nih.gov

This approach demonstrates the utility of modern synthetic methods in diversifying the cyclopenta[c]pyridine scaffold, enabling the exploration of its structure-activity relationships for various applications. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Pharmacophores and Key Structural Motifs

The pharmacophoric features of 6,7-dihydro-5H-cyclopenta[c]pyridine derivatives are crucial for their biological activity. The core scaffold itself, comprising a cyclopentane (B165970) ring fused to a pyridine (B92270) ring, provides a rigid framework that orients substituents in a defined spatial arrangement. The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, a common feature in many biologically active pyridine-containing compounds. acs.orgrsc.org

In derivatives of the natural product cerbinal (B109895), which contains the cyclopenta[c]pyridine skeleton, the functional groups at the 2- and 4-positions have been identified as vital for anti-Tobacco Mosaic Virus (TMV) activity. nih.gov For a series of 5-aryl-cyclopenta[c]pyridine derivatives, the introduction of an aryl group at the 5-position was found to be a key modification that could enhance biological activity. acs.org The core pharmacophore for these agriculturally relevant derivatives can be described as a central this compound core with specific substituents at positions 2, 4, and 5 that modulate activity.

Impact of Substituent Effects on Biological and Material Properties

The biological and material properties of this compound are highly dependent on the nature and position of its substituents. A notable example is the development of 5-aryl-cyclopenta[c]pyridine derivatives for agricultural applications, where modifications at the 5-position of the scaffold have led to compounds with potent anti-TMV, insecticidal, and fungicidal activities. acs.orgnih.gov

Taking the natural product cerbinal as a lead compound, a series of 30 novel 5-aryl-cyclopenta[c]pyridine derivatives were synthesized and evaluated. nih.gov The introduction of various aryl groups at the 5-position via cross-coupling reactions resulted in a range of biological activities. For instance, compound 4k , which has a m-methoxyphenyl substitution, showed the most potent anti-TMV activity. acs.orgnih.gov In contrast, compound 4i , with a 3,4,5-trifluorophenyl group, displayed outstanding fungicidal activity against several plant pathogens. acs.orgnih.gov

The following table summarizes the impact of different substituents on the anti-TMV and fungicidal activities of selected 5-aryl-cyclopenta[c]pyridine derivatives.

Compound5-Aryl SubstituentAnti-TMV Activity (Inactivation effect % at 500 µg/mL)Fungicidal Activity (% inhibition at 50 µg/mL against Sclerotinia sclerotiorum)
4g p-methoxyphenylHighModerate
4i 3,4,5-trifluorophenylModerate91.9
4k m-methoxyphenyl51.1 ± 1.9Moderate

These findings highlight that electron-donating groups (like methoxy) and their position on the aryl ring can significantly enhance antiviral activity, while electron-withdrawing groups (like fluorine) can contribute to potent fungicidal properties. nih.gov The diverse bioactivities achievable through substitution underscore the potential of the this compound scaffold in developing targeted agricultural agents. mdpi.com

Conformational Analysis and its Influence on Reactivity and Efficacy

The conformational flexibility of the cyclopentane ring within the this compound system plays a significant role in its reactivity and biological efficacy. The fused nature of the bicyclic system imparts a degree of rigidity, yet the cyclopentane ring can adopt various puckered conformations, such as envelope and twist forms. These conformations influence the spatial orientation of substituents, which in turn affects their ability to interact with biological targets.

Ligand-Target Interactions: Structural Insights

Molecular docking studies have provided valuable insights into the ligand-target interactions of this compound derivatives. In the case of 5-aryl-cyclopenta[c]pyridine derivatives with anti-TMV activity, molecular docking simulations have shown that the introduction of a benzene (B151609) ring at the 5-position enhances the binding affinity of these compounds for the TMV receptor protein. acs.orgnih.gov

For a series of 4-bit modified cyclopenta[c]pyridine derivatives based on the natural product cerbinal, molecular docking studies with the TMV protein revealed that the functional groups at the 2- and 4-positions are vital for activity. nih.gov These interactions likely involve a combination of hydrogen bonding, hydrophobic interactions, and pi-stacking with amino acid residues in the binding pocket of the viral protein. The specific nature of these interactions is dictated by the substituents, explaining the observed SAR. For example, the enhanced activity of derivatives with aryl groups at position 5 is attributed to favorable interactions of this additional aromatic ring with the target protein. acs.org

Comparative SAR Studies with Isomeric and Analogous Pyridine Systems

Direct and comprehensive comparative SAR studies between this compound and its isomers, such as 6,7-dihydro-5H-cyclopenta[b]pyridine, in the context of biological activity are limited in the current literature. The research focus for these isomeric systems has been divergent, with the [c] isomer being explored more for its potential in agrochemicals and as a component of natural products, while the [b] isomer has been extensively studied for its applications in material science, particularly as corrosion inhibitors, and as a key intermediate in the synthesis of pharmaceuticals like cefpirome. researchgate.netnih.gov

The biological activities reported for the cyclopenta[c]pyridine scaffold, such as antiviral, insecticidal, and fungicidal properties, stem from the unique electronic and steric properties conferred by the fusion of the cyclopentane and pyridine rings in this specific arrangement. mdpi.com In contrast, the SAR of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives as corrosion inhibitors is primarily related to the ability of the molecule to adsorb onto a metal surface. This adsorption is facilitated by the pyridine nitrogen and other heteroatoms or pi-electrons in the substituents, which is a different set of structure-property relationships compared to those governing interactions with biological macromolecules. nih.gov

Computational Chemistry and Theoretical Investigations of 6,7 Dihydro 5h Cyclopenta C Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a important tool for investigating the properties of various derivatives of 6,7-dihydro-5H-cyclopenta[c]pyridine. These calculations offer a microscopic view of the molecule's characteristics.

DFT calculations have been employed to understand the electronic landscape of chromophores incorporating the this compound core. For V-shaped chromophores containing this scaffold, quantum-chemical methods have provided deeper insights into their photophysical properties. researchgate.netresearchgate.net In a study on related bipyridine derivatives, DFT was used to determine that the singlet state is more stable than the triplet state. bohrium.com Frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), have been generated to understand the electron-donating and withdrawing tendencies of substituents, which in turn affects the electronic properties of the entire molecule. bohrium.com For certain derivatives, the HOMO-LUMO energy gap has been calculated, revealing how substitutions can alter the electronic and optical properties of the compounds. researchgate.netbohrium.com

The reactivity of derivatives has been a key area of investigation using DFT. For instance, DFT calculations have been used to estimate the influence of different substituents on the reactivity of fluoroanilines, which are used in the synthesis of this compound derivatives. researchgate.net Frontier orbital analysis has also been applied to rationalize the reactivity and regioselectivity of cycloaddition reactions that form pyridine (B92270) rings. thieme-connect.de Furthermore, DFT has been instrumental in proposing and evaluating the mechanisms of reactions, such as the [2+2+2] cycloaddition to form substituted pyridines, by calculating the energetics of different reaction pathways. psu.eduunist.ac.kr

Theoretical calculations have been used to support experimental spectroscopic data. In one study, DFT calculations of NMR parameters, including chemical shifts (δ) and coupling constants (J), were performed to verify the peak assignments and determine the relative stereoconfiguration of a synthesized derivative of this compound. sfu.ca The structures of newly synthesized compounds containing this scaffold have been confirmed with the help of NMR and IR spectroscopy, and in some cases, these experimental findings are supported by computational analyses. nih.govmdpi.com

A summary of computational chemistry data for a representative derivative, this compound-4-carbonitrile, is presented below. chemscene.com

PropertyValue
TPSA36.68
LogP1.44198
H_Acceptors2
H_Donors0
Rotatable_Bonds0

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations have been utilized to study the dynamic behavior and interactions of derivatives of this compound with biological macromolecules. A notable example is the study of a derivative, compound 6b (1-Amino-5-(2-furyl)-7,8-dihydro-6H-cyclopenta[d]furo[2,3-b]pyridine-2-carbohydrazide), and its interaction with tubulin. tandfonline.com

MD simulations, starting from a docked protein-ligand complex, were performed to analyze the stability and binding mode. tandfonline.comresearchgate.net The simulations revealed that the tubulin-6b complex had a calculated binding free energy of approximately -33 kcal/mol. tandfonline.com These simulations also identified key amino acid residues that have a major contribution to the binding energy, providing a detailed picture of the intermolecular interactions at an atomic level. tandfonline.com The complex was solvated and subjected to minimization and equilibration before the production run to ensure the stability of the simulation. nih.gov

Monte Carlo (MC) Simulations for Adsorption and Surface Interaction Modeling

The application of Monte Carlo (MC) simulations specifically for modeling the adsorption and surface interactions of this compound or its direct derivatives is not extensively documented in the reviewed literature. However, MC methods have been mentioned in the context of the simulation protocols for studying these molecules. For example, a Monte Carlo barostat was used in conjunction with a Langevin thermostat to maintain constant pressure and temperature during MD simulations of a derivative complexed with a biological target. researchgate.netnih.gov Additionally, kinetic Monte Carlo (KMC) simulations have been applied to study the polymerization kinetics of systems involving related pyridine structures, but this does not directly pertain to adsorption or surface interaction phenomena of the specific compound . acs.org

Molecular Docking Studies for Potential Biological Targets

Molecular docking is the most widely reported computational technique for the this compound scaffold, used to predict the binding orientation and affinity of its derivatives to various biological targets. These studies are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of this compound have been docked into the active sites of several important proteins:

GABAA Receptor: Docking studies have been conducted on various derivatives to explore their potential anticonvulsant and anxiolytic activities by predicting their interactions with the GABAA receptor. researchgate.netnih.gov For example, one study found that a derivative bound tightly in the active site of the GABAA receptor with a free energy of binding (ΔG) of -7.95 kcal/mol. nih.govresearchgate.net

SERT Transporter and 5-HT1A Receptor: Some derivatives have been identified as potential dual inhibitors of the SERT transporter and the 5-HT1A receptor through docking studies, suggesting possible antidepressant effects. nih.govresearchgate.net

SARS-CoV-2 Main Protease (Mpro): In the search for inhibitors of SARS-CoV-2, a series of compounds, including those with a this compound-4-carbonyl moiety, were developed. nih.gov Molecular docking was used to understand the binding interactions within the Mpro active site, noting key hydrogen bonds and hydrophobic interactions. nih.gov

Tubulin: Docking and subsequent molecular dynamics simulations were performed to investigate the interaction of a derivative with the taxane (B156437) binding site of tubulin, showing significant binding scores and identifying it as a potential microtubule-stabilizing agent. tandfonline.comresearchgate.net

The table below summarizes the findings from various molecular docking studies on derivatives of this compound.

Derivative ClassBiological TargetKey Findings/Binding EnergyReference
Pyrazolo[3,4-b]pyridine derivativesGABAA Receptor, SERT, 5-HT1AΔG of -7.95 kcal/mol for one compound (6k) at GABAA. Another (6n) showed good scores for SERT and 5-HT1A. nih.govresearchgate.net
Triazole-based hybridsGABAA ReceptorDocking studies were used to understand the molecular basis of inhibitory activity. nih.gov
Diazepane analoguesSARS-CoV-2 MproDocking guided the hit-to-lead optimization, identifying key interactions with residues like H163 and G143. nih.gov
Furo[2,3-b]pyridine derivative (Compound 6b)Tubulin (Taxane site)Docking demonstrated significant binding to the taxane site with an ICM score of -37 and MM/GBSA of -33 kcal/mol. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in the field of medicinal and agricultural chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold and its derivatives, QSAR studies are instrumental in predicting the biological activity of novel, unsynthesized analogs, thereby accelerating the discovery and optimization of lead compounds. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The development of a QSAR model involves the calculation of a wide array of molecular descriptors for a set of compounds with known activities. These descriptors can be broadly categorized into constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (3D), and electronic (e.g., partial charges, dipole moment) parameters. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms, are then employed to derive a mathematical equation that links a selection of these descriptors to the observed biological activity.

A recent study on a series of 5-aryl-cyclopenta[c]pyridine derivatives, which share the core structure of interest, provides a practical example of how structure-activity relationships are investigated, laying the groundwork for a formal QSAR analysis. acs.org In this research, various derivatives were synthesized and evaluated for their anti-tobacco mosaic virus (TMV) activity. acs.orgnih.gov Although a formal QSAR equation was not reported, the study systematically explored how different substituents on the aryl ring at the 5-position influence the antiviral efficacy, providing the necessary data for such a model. acs.org

For instance, the introduction of different substituted phenyl groups at the 5-position of the cyclopenta[c]pyridine core led to a range of biological activities. The data from such studies can be used to build a QSAR model. A hypothetical dataset, based on the findings for 5-aryl-cyclopenta[c]pyridine derivatives, could be organized to illustrate the components of a QSAR study.

Table 1: Hypothetical Data for a QSAR Study of 5-Aryl-cyclopenta[c]pyridine Derivatives against TMV

Compound ID5-Aryl SubstituentInactivation Effect (%) at 500 µg/mLLogP (Calculated)Molecular Weight ( g/mol )
4a Phenyl35.2 ± 2.53.1247.31
4g p-methoxyphenyl48.5 ± 3.13.2277.34
4k m-methoxyphenyl51.1 ± 1.93.2277.34
4i 3,4,5-trifluorophenyl42.6 ± 2.83.8301.29
Ribavirin (B1680618) (Reference)45.3 ± 1.7-1.9244.20

Data is illustrative and based on trends reported in the literature. acs.orgnih.gov

From this type of data, a QSAR model could be developed. For example, a simplified, hypothetical QSAR equation might look like:

pIC50 = β0 + β1(LogP) + β2(Molecular Weight) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β are the coefficients determined by the regression analysis. Such a model would quantify the contribution of lipophilicity (LogP) and size (Molecular Weight), among other descriptors, to the antiviral activity.

Furthermore, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide even deeper insights. imist.madrugdesign.org These techniques analyze the steric and electrostatic fields around the aligned molecules, generating contour maps that visualize regions where modifications to the structure would likely enhance or diminish activity. imist.madrugdesign.org For the this compound scaffold, a 3D-QSAR study would help in understanding the spatial requirements for optimal interaction with its biological target, such as the TMV coat protein. nih.gov

Biological and Pharmacological Applications of 6,7 Dihydro 5h Cyclopenta C Pyridine Derivatives

Anticancer and Antitumor Potential of Derivatives

Derivatives of the cyclopenta[c]pyridine framework have been a subject of investigation for their potential as anticancer agents. Research has shown that modifications to this core structure can lead to compounds with significant cytotoxic activity against various human cancer cell lines.

One study focused on the synthesis of novel 6,7-dihydro-5H-benzo acs.orgnih.govcyclohepta[1,2-b]pyridine derivatives, which share a similar fused heterocyclic system. These compounds were evaluated for their cytotoxic effects on three human cancer cell lines: lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116). nih.gov The results highlighted that derivatives featuring the benzosuberone moiety displayed notable cytotoxicity, particularly against the MCF-7 and A549 cell lines. nih.gov For instance, compounds 4e and 4f were the most potent against the MCF-7 cell line, with IC₅₀ values of 5.76 µM and 5.42 µM, respectively. nih.gov

Similarly, research into 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has shown that structural modifications, particularly to attached aryl moieties, significantly influence their cytotoxic properties. Certain derivatives have demonstrated IC₅₀ values in the micromolar range against cancer cell lines such as A549, MCF-7, and HCT-116. The mechanism of action for some of these related pyridine (B92270) derivatives involves the inhibition of critical cell signaling pathways, such as those mediated by protein kinases.

Table 1: Cytotoxic Activity of 6,7-Dihydro-5H-benzo acs.orgnih.govcyclohepta[1,2-b]pyridine Derivatives


CompoundTarget Cell LineIC₅₀ (µM)Reference
4eMCF-7 (Breast Cancer)5.76
4fMCF-7 (Breast Cancer)5.42
4gMCF-7 (Breast Cancer)6.31
4hMCF-7 (Breast Cancer)7.95

Anti-inflammatory Activities of Substituted Cyclopenta[c]pyridines

The pyridine ring is a constituent of various compounds known to possess anti-inflammatory properties. researchgate.net Derivatives of fused pyridine systems are being explored for their ability to modulate inflammatory pathways. While direct studies on 6,7-dihydro-5H-cyclopenta[c]pyridine are limited, research on related pyrimidine (B1678525) structures provides insight into the potential mechanisms. For example, certain pyrimidine derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. nih.gov Some pyrazolo[3,4-d]pyrimidine derivatives exhibit significant COX-2 inhibition with IC₅₀ values as low as 0.04 µM, comparable to the standard drug celecoxib. nih.gov These findings suggest that the core heterocyclic structure is amenable to modifications that can confer potent anti-inflammatory activity. Pyrimidine analogs are known to exert their effects by inhibiting key inflammatory mediators like prostaglandins (B1171923) (PGE₂), nitric oxide (NO), and various cytokines. nih.gov

Antimicrobial and Antibacterial Spectrum Investigations

The search for novel antimicrobial agents has led to the investigation of various heterocyclic compounds, including derivatives of cyclopenta[c]pyridine. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.

The synthesis of complex heterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine has yielded compounds with significant antimicrobial properties. Structure-activity relationship (SAR) studies of these derivatives revealed that the presence of a 3,5-dimethyl-1H-pyrazol-1-yl moiety is crucial for their antimicrobial efficacy. researchgate.net

Further studies on related pyridothienopyrimidine derivatives have provided specific data on their antibacterial spectrum. The minimum inhibitory concentration (MIC) values were determined for these compounds against several bacterial species. Notably, certain derivatives showed high activity against Bacillus subtilis and Streptomyces species, with MIC values of 75 μg/mL. acs.org A general review of pyridine-containing compounds highlights their broad utility as antimicrobial agents, with various derivatives showing efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain pyridine derivatives have shown MIC values ranging from 2.18 to 3.08 μM/mL against strains like S. aureus, B. subtilis, and E. coli. nih.gov

Table 2: Antibacterial Activity of Pyridothienopyrimidine Derivatives


CompoundBacterial StrainMIC (µg/mL)Reference
Compound 6Bacillus subtilis75
Compound 7Bacillus subtilis75
Compound 8Bacillus subtilis75
Compound 11Bacillus subtilis75
Compound 5Pseudomonas aeruginosa75
Compound 4Streptomyces species75
Compound 5Streptomyces species75
Compound 7Streptomyces species75
Compound 8Streptomyces species75

Antiviral Properties of Related Derivatives

The pyridine scaffold is a key component in numerous compounds with established antiviral activities. nih.gov Derivatives based on the cyclopenta[c]pyridine core have been investigated as potential antiviral agents, particularly against plant viruses.

A study focused on 5-aryl-cyclopenta[c]pyridine derivatives, designed based on the natural product cerbinal (B109895), revealed significant activity against the Tobacco Mosaic Virus (TMV). acs.orgnih.gov Several of the synthesized compounds exhibited anti-TMV activity superior to that of the commercial agent ribavirin (B1680618). nih.gov Compound 4k , which features a m-methoxyphenyl substitution, was identified as the most potent derivative. nih.gov In vivo tests demonstrated its significant inactivation, curative, and protective effects against TMV. nih.gov Molecular docking studies suggest that the introduction of a phenyl ring at the 5-position of the cyclopenta[c]pyridine core enhances the binding affinity to the TMV target protein. acs.orgnih.gov

Table 3: In Vivo Anti-TMV Activity of Compound 4k at 500 µg/mL


CompoundActivity TypeEffect (%)Reference
4kInactivation Effect51.1 ± 1.9 researchgate.net
4kCurative Effect50.7 ± 3.6 researchgate.net
4kProtection Effect53.8 ± 2.8 researchgate.net

Neuropharmacological Applications and Central Nervous System Activity

Derivatives containing the fused pyridine ring system have been extensively studied for their effects on the central nervous system (CNS), with significant findings in the areas of anticonvulsant and psychotropic activities.

Anticonvulsant Effects

The search for new antiepileptic drugs has led to the exploration of various heterocyclic structures, including those related to cyclopenta[c]pyridine. Research on 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives has identified compounds with potent anticonvulsant activity. nih.gov These compounds were evaluated in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

Compound 6c , a 5-(4-chlorophenyl)-4,5-dihydrothieno[2,3-e] nih.govtriazolo[4,3-a]pyridine, emerged as a particularly effective agent. nih.gov It demonstrated significant anticonvulsant activity in both the MES and scPTZ models, with ED₅₀ values of 9.5 mg/kg and 20.5 mg/kg, respectively. nih.gov Importantly, this compound showed a favorable safety profile, with a protective index (PI) significantly better than the clinical drugs carbamazepine (B1668303) and ethosuximide. nih.gov Molecular docking studies suggest that the anticonvulsant effect of compound 6c may be mediated through its interaction with the benzodiazepine-binding site on the GABAₐ receptor. nih.gov

Table 4: Anticonvulsant Activity of Compound 6c


ParameterMES TestscPTZ TestReference
ED₅₀ (mg/kg)9.520.5
Protective Index (PI)48.022.2

Psychotropic Modulations

Beyond anticonvulsant effects, derivatives of related fused pyridine systems have been investigated for other psychotropic activities. Studies on newly synthesized heterocyclic systems have revealed compounds with potential anxiolytic and antidepressant effects. These investigations often use preclinical models like the "open field" and "elevated plus maze" tests to assess anxiolytic properties. Some compounds have been found to exhibit an activating behavior and anxiolytic effects in these models. Furthermore, in tests such as the "forced swimming" test, certain derivatives have shown an antidepressant-like effect. Molecular modeling studies have suggested that these psychotropic modulations may involve interactions with key CNS targets, including the GABAₐ receptor and the serotonin (B10506) transporter (SERT).

Specific Receptor Modulation Studies

A thorough search of scientific databases and literature yields no specific studies investigating the activity of this compound derivatives as agonists for the G-protein coupled receptor 40 (GPR40). Research on GPR40 agonists is an active area in the development of treatments for type 2 diabetes, with a focus on identifying molecules that can enhance glucose-stimulated insulin (B600854) secretion. nih.gov However, this research has centered on other classes of chemical compounds, and the this compound scaffold has not been identified as a significant area of exploration for this particular target.

There is no direct evidence in the reviewed literature of this compound derivatives being investigated as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. CGRP receptor antagonists are a class of drugs effective in the treatment of migraine. While various heterocyclic compounds are being explored for this purpose, and some complex molecules incorporating a cyclohepta[b]pyridine core have been developed, specific research on the antagonistic activity of this compound derivatives at the CGRP receptor has not been reported.

Enzyme Inhibition Studies (e.g., Indoleamine 2,3-Dioxygenase, Estrogen Biosynthesis)

No dedicated studies on the inhibition of indoleamine 2,3-dioxygenase (IDO1) or estrogen biosynthesis by derivatives of this compound were identified in the scientific literature. IDO1 is a therapeutic target in oncology, with various small molecules being investigated for their inhibitory effects to enhance anti-tumor immunity. nih.govresearchgate.net Similarly, the inhibition of estrogen biosynthesis is a key strategy in the treatment of hormone-dependent cancers. However, the this compound framework does not appear to be a scaffold of interest in published research for these enzymatic targets.

Role as Key Intermediates in Pharmaceutical Synthesis (e.g., Cefpirome)

The scientific literature indicates that the isomeric compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, serves as a key intermediate in the synthesis of the fourth-generation cephalosporin (B10832234) antibiotic, Cefpirome. researchgate.netresearchgate.nethexonsynth.com Multiple synthetic routes have been developed to produce this [b] isomer efficiently. researchgate.net In contrast, there is no evidence to suggest that this compound or its derivatives are utilized as key intermediates in the synthesis of Cefpirome or other pharmaceuticals.

Corrosion Inhibition Applications for Metal Alloys

While there is extensive research on the corrosion inhibition properties of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives for metal alloys, particularly carbon steel in acidic media, no such studies have been published for the this compound isomer. nih.govacs.orgnih.gov

Studies on the [b] isomer have shown that its derivatives adsorb onto metal surfaces, with the adsorption process often fitting the Langmuir isotherm model, indicating a mixed-type inhibition involving both physisorption and chemisorption. nih.govacs.orgnih.govresearchgate.net However, due to the lack of corrosion inhibition studies for the this compound isomer, there is no corresponding data on its adsorption mechanisms or adherence to the Langmuir isotherm model on metal surfaces.

Electrochemical Performance Evaluations

A thorough review of available scientific literature and research databases did not yield specific studies on the electrochemical performance or applications of this compound or its derivatives. While extensive research exists on the electrochemical properties of the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, particularly as corrosion inhibitors, this information is not applicable to the [c] isomer. nih.govacs.orgresearchgate.netacs.org As such, the electrochemical behavior of the this compound scaffold remains an uncharacterized area of study.

Other Emerging Biological and Material Science Applications

Beyond the well-documented applications in agriculture, the cyclopenta[c]pyridine framework is gaining attention for other potential uses.

Emerging Biological Applications: A comprehensive 2022 review indicates that derivatives of the cyclopenta[c]pyridine skeleton show potential for a range of pharmacological activities. researchgate.netnih.gov These include possible anti-inflammatory and neuropharmacological activities, which are areas of growing research interest. researchgate.netnih.govresearchgate.net Bioactive compounds containing the cyclopenta[c]pyridine core are noted as important research targets for developing treatments for conditions like type 2 diabetes and CGRP-associated illnesses such as migraines. nih.gov

Material Science Applications: Currently, there is a lack of specific, detailed research on the application of this compound derivatives in material science. While heterocyclic compounds, in general, are fundamental to the development of materials for organic electronics and photovoltaics, specific examples or studies focusing on the cyclopenta[c]pyridine core are not presently available in the reviewed literature.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 6,7-dihydro-5H-cyclopenta[c]pyridine, both ¹H and ¹³C NMR would provide crucial information about its molecular structure.

¹H NMR would reveal the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The aliphatic protons of the cyclopentane (B165970) ring would resonate in the upfield region, likely between 2.0 and 3.5 ppm. The integration of the signals would correspond to the number of protons, and the splitting patterns (singlet, doublet, triplet, etc.) would indicate the number of adjacent protons.

¹³C NMR provides information about the carbon framework of the molecule. The carbon atoms of the pyridine ring would show signals in the aromatic region (typically 120-150 ppm), while the sp³ hybridized carbons of the cyclopentane ring would appear at higher field strengths (typically 20-40 ppm).

While specific data for the parent compound is scarce, analysis of related structures, such as derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine, demonstrates the utility of NMR in confirming the core structure. For instance, in derivatives of the [b] isomer, the aliphatic protons of the cyclopentane ring typically appear as triplets or multiplets in the 2.5-3.5 ppm range in ¹H NMR spectra. acs.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-1~8.3C-1: ~148
H-3~7.5C-3: ~135
H-4~7.2C-4: ~122
H-5~3.0 (t)C-4a: ~140
H-6~2.1 (quint)C-5: ~32
H-7~3.1 (t)C-6: ~23
C-7: ~33
C-7a: ~155

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic pyridine ring and the aliphatic cyclopentane ring, as well as the C=N and C=C stretching vibrations of the pyridine ring.

Key expected IR absorption bands include:

Aromatic C-H stretching: ~3000-3100 cm⁻¹

Aliphatic C-H stretching: ~2800-3000 cm⁻¹

C=N and C=C stretching (pyridine ring): ~1450-1600 cm⁻¹

C-H bending: ~1300-1450 cm⁻¹

In studies of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, characteristic peaks for the C-H aliphatic stretching have been observed in the range of 2921-2989 cm⁻¹, and aromatic C-H stretching from 3001-3067 cm⁻¹. nih.govrsc.org

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₈H₉N), the molecular weight is 119.17 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 119. Subsequent fragmentation would likely involve the loss of hydrogen atoms or cleavage of the cyclopentane ring. Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry, allowing for the analysis of the compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would typically be developed to assess its purity. This would involve using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The retention time of the compound would be a characteristic property under specific chromatographic conditions. A well-developed HPLC method can detect and quantify impurities, making it essential for quality control. While specific HPLC methods for the parent compound are not detailed in the literature, methods for related pyridine derivatives have been developed and validated according to ICH guidelines. researchgate.net

Table 2: Illustrative HPLC Parameters for Analysis of a Pyridine Derivative

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
Injection Volume10 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₈H₉N, the theoretical elemental composition is:

Carbon (C): 80.63%

Hydrogen (H): 7.61%

Nitrogen (N): 11.75%

Experimental results from an elemental analyzer should closely match these theoretical values to confirm the empirical formula of a synthesized sample. Elemental analysis has been used to confirm the composition of various derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine. nih.govrsc.org

X-ray Diffraction Analysis for Absolute Configuration and Solid-State Structure

X-ray diffraction analysis of a single crystal provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration in chiral molecules. For this compound, if a suitable single crystal can be grown, X-ray crystallography would provide a definitive three-dimensional model of the molecule in the solid state. This technique is particularly valuable for confirming the fusion pattern of the rings and the planarity or puckering of the cyclopentane ring. While no crystal structure for the parent this compound is reported, X-ray crystallography has been instrumental in elucidating the structures of more complex derivatives. fishersci.ca

Scanning Electron Microscopy (SEM) for Surface Morphology Studies

Scanning Electron Microscopy (SEM) is a technique used to study the surface morphology and topography of a solid sample. While not typically used for the structural elucidation of a pure small molecule like this compound, SEM can be employed to study the crystalline form, particle size, and surface characteristics of the compound in its solid state. In the context of materials science, SEM has been used to examine the surface of metals treated with derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine as corrosion inhibitors, confirming the formation of a protective film. rsc.orgresearchgate.netacs.orgrsc.org

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 6,7-dihydro-5H-cyclopenta[c]pyridine and its analogs is geared towards efficiency, cost-effectiveness, and environmental responsibility. While various synthetic methods exist, a significant push is anticipated in the adoption of green chemistry principles.

One promising avenue is the use of manganese-catalyzed oxidation. For the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a direct oxidation method has been demonstrated using Mn(OTf)₂ as a catalyst and t-BuOOH as an oxidant in water at room temperature, achieving high yields and excellent chemoselectivity. nih.govrsc.org This approach, which avoids harsh reagents and organic solvents, represents a significant step towards sustainable manufacturing and could be adapted for the synthesis of this compound derivatives.

Furthermore, multicomponent reactions (MCRs) are set to play a pivotal role. MCRs, which involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the initial reactants, are inherently atom-economical and efficient. researchgate.net The development of novel MCRs for the construction of the cyclopenta[c]pyridine core would streamline synthesis, reduce waste, and allow for the rapid generation of diverse compound libraries for biological screening.

Green Synthesis ApproachKey FeaturesPotential Advantages for this compound Synthesis
Catalytic Oxidation in Water Use of environmentally benign solvents (water), mild reaction conditions, and efficient catalysts (e.g., Manganese). nih.govrsc.orgReduced environmental impact, improved safety, and potentially higher yields and selectivity.
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step, high atom economy, and operational simplicity. researchgate.netRapid assembly of complex molecules, generation of diverse derivatives, and reduced waste and energy consumption.

Exploration of Untapped Biological Targets for Therapeutic Development

While research has highlighted the potential of cyclopenta[c]pyridine derivatives in areas like agrochemicals, a vast landscape of therapeutic targets remains to be explored. Current research has demonstrated significant anti-Tobacco Mosaic Virus (TMV), insecticidal, and fungicidal activities, particularly with derivatives synthesized from the natural product cerbinal (B109895). nih.govnih.gov

Future research will likely pivot towards identifying novel human therapeutic targets. For instance, pyridine (B92270) and dihydropyridine (B1217469) derivatives have shown affinity for adenosine (B11128) receptors, with some compounds displaying selectivity for the A3 subtype. researchgate.net This suggests that the this compound scaffold could be a promising starting point for developing modulators of this receptor, which is implicated in inflammatory diseases and cancer.

The structural rigidity and three-dimensional nature of the this compound core make it an attractive scaffold for targeting protein-protein interactions (PPIs), which are often challenging for traditional small molecules. Exploring its potential as an inhibitor of PPIs involved in cancer, neurodegenerative diseases, and infectious diseases could open up new therapeutic avenues.

Biological Target AreaCurrent Findings in Related CompoundsFuture Potential for this compound
Agrochemicals Derivatives show anti-TMV, insecticidal, and broad-spectrum fungicidal activities. nih.govnih.govOptimization of existing leads for potent and environmentally friendly pesticides and antiviral agents for plants.
Adenosine Receptors Dihydropyridine derivatives exhibit affinity for A1, A2A, and A3 adenosine receptors, with some showing A3 selectivity. researchgate.netDevelopment of novel therapeutics for inflammatory conditions, cancer, and neuropathic pain.
Protein-Protein Interactions The rigid scaffold is suitable for disrupting challenging biological interactions.Design of inhibitors for targets in oncology and neurodegenerative disorders.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of this compound derivatives. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis.

ML models can be trained on existing libraries of pyridine and cyclopenta[c]pyridine compounds to predict the biological activity of novel, untested molecules. nih.gov This predictive capability can significantly accelerate the discovery of potent and selective compounds by prioritizing the synthesis of candidates with the highest probability of success. Furthermore, generative AI models can design entirely new this compound derivatives with desired properties, such as enhanced bioactivity, improved metabolic stability, or reduced toxicity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies will also be instrumental in refining the design of these compounds. rsc.orgnih.gov By correlating the structural features of molecules with their biological activities, these models can provide detailed insights into the key interactions between the compound and its biological target, guiding the rational design of more effective derivatives.

Advanced Materials Science Applications Beyond Corrosion Inhibition

Currently, the primary materials science application for 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives is in the field of corrosion inhibition for steel. nih.govresearchgate.net While this is a significant application, the unique electronic and structural properties of the cyclopenta[c]pyridine scaffold suggest a broader potential in advanced materials.

The fused aromatic system of the pyridine ring combined with the cyclopentane (B165970) moiety could be exploited in the design of novel organic electronic materials. For instance, pyridine-containing compounds have been investigated as components in dye-sensitized solar cells (DSSCs), acting as electron-withdrawing anchoring groups. mdpi.comnih.gov The this compound core could be incorporated into new organic dyes for DSSCs or as building blocks for organic semiconductors.

Furthermore, the ability to functionalize the scaffold at various positions opens up possibilities for creating novel polymers with tailored electronic and optical properties. Research into these untapped areas could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and sensors.

Chirality and Enantioselective Synthesis of Biologically Active Isomers

The presence of stereocenters in derivatives of this compound introduces the element of chirality, which can have profound effects on biological activity. It is common for one enantiomer of a chiral drug to be significantly more active or have a different pharmacological profile than its mirror image.

Future research will increasingly focus on the development of enantioselective synthetic methods to access single, biologically active isomers. This could involve the use of chiral catalysts, such as those based on copper-chiral diphosphine ligands, which have been successful in the asymmetric alkylation of alkenyl pyridines. researchgate.net Organocatalysis also presents a powerful tool for the enantioselective synthesis of chiral heterocyclic compounds. researchgate.net

The development of such methods will be crucial for systematically evaluating the biological activity of individual enantiomers of this compound derivatives. This will not only lead to more potent and selective therapeutic agents but also provide a deeper understanding of the stereochemical requirements for interaction with their biological targets.

Mechanistic Studies of Biological Interactions at a Molecular Level

A detailed understanding of how this compound derivatives interact with their biological targets at the molecular level is essential for rational drug design. Future research will heavily rely on computational and experimental techniques to elucidate these mechanisms.

Molecular docking studies, which predict the preferred orientation of a ligand when bound to a receptor, have already been employed to understand the interaction of cyclopenta[c]pyridine derivatives with the Tobacco Mosaic Virus coat protein. nih.govnih.gov These studies will be expanded to other biological targets to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular dynamics (MD) simulations will provide a more dynamic picture of these interactions, allowing researchers to observe the conformational changes in both the ligand and the protein upon binding. rsc.orgrsc.org This can reveal crucial information about the stability of the complex and the role of solvent molecules in the binding process.

Quantum mechanics (QM) methods can offer a highly detailed description of the electronic interactions between the ligand and the receptor, which is particularly important for understanding charge transfer and polarization effects. By combining these computational approaches with experimental techniques like X-ray crystallography and NMR spectroscopy, a comprehensive understanding of the molecular basis of activity can be achieved, paving the way for the design of next-generation this compound-based therapeutics and functional materials.

Q & A

Q. What are the common synthetic methodologies for 6,7-dihydro-5H-cyclopenta[c]pyridine derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation, catalytic oxidation, or multi-step organic reactions. For example:

  • Cyclocondensation : Reacting 2,5-diarylidenecyclopentanone with propanedinitrile in the presence of sodium alkoxide (e.g., sodium methoxide) yields 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives .
  • Manganese-catalyzed oxidation : Direct oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)₂ and t-BuOOH in water produces 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives with high chemoselectivity (83% yield) .
  • Multi-step routes : Starting from cyclopentanone and benzylamine, nucleophilic addition, Vilsmeier cyclization, and dechlorination yield key intermediates (total yield: 43.15%, purity >99% by HPLC) .

Q. How are spectroscopic techniques (NMR, IR) applied to characterize these compounds?

Methodological Answer:

  • ¹H/¹³C-NMR : Used to confirm substituent positions and ring structure. For example, in 4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, aromatic protons appear at δ 7.3–8.2 ppm, while cyclopentane protons resonate at δ 2.5–3.5 ppm .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1680 cm⁻¹ in ketone derivatives) .
  • Elemental analysis : Validates purity by comparing calculated vs. observed C, H, N, and S percentages (e.g., C: 74.23% calc. vs. 74.43% observed) .

Q. What safety protocols are critical when handling this compound derivatives?

Methodological Answer:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Hazard mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory sensitization (H335). In case of exposure, rinse immediately and seek medical attention .

Advanced Research Questions

Q. How do computational methods (DFT, Monte Carlo) correlate with experimental data in studying corrosion inhibition?

Methodological Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain adsorption on carbon steel surfaces. High electron density at pyridine rings enhances inhibitor-metal interactions .
  • Monte Carlo simulations : Model adsorption energies (e.g., −420 kJ/mol for CAPD-1 derivatives), aligning with experimental inhibition efficiencies up to 97.7% .
  • Langmuir isotherm : Validates mixed physisorption/chemisorption mechanisms observed in electrochemical studies .

Q. What strategies improve regioselectivity in phosphonation reactions of pyridine derivatives?

Methodological Answer:

  • Substrate design : Electron-rich pyridines (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridine) favor C4-phosphonation due to steric and electronic effects.
  • Catalyst-free conditions : Achieve 85% yield for C4-adducts using diphenyl phosphine oxide .
  • Mechanistic insights : Radical intermediates and charge distribution govern regioselectivity, as shown in kinetic studies .

Q. How can structural contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

  • Multi-technique validation : Combine NMR, IR, and X-ray crystallography (e.g., SHELX refinement) to resolve ambiguities. For example, SHELXTL software refines crystal structures against high-resolution data, addressing twinning or disorder .
  • Comparative analysis : Cross-reference with analogous compounds (e.g., 4-chloro vs. 4-bromo derivatives) to identify substituent effects on chemical shifts .
  • Density functional theory (DFT) : Predict NMR/IR spectra to validate experimental observations .

Q. What is the impact of substituents on the biological activity of these derivatives?

Methodological Answer:

  • Amino/carbonitrile groups : Enhance interactions with enzymes (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile shows potential in drug development due to hydrogen bonding with active sites) .
  • Halogen substituents : Chloro/bromo groups increase lipophilicity, improving membrane permeability in pharmacological assays .
  • Thiophene moieties : π-Stacking interactions with aromatic residues in receptor binding pockets, as seen in indolizine-based drug analogs .

Q. How are catalytic systems optimized for large-scale synthesis?

Methodological Answer:

  • Solvent selection : Water or t-BuOH enhances Mn(OTf)₂-catalyzed oxidation efficiency (yield: 83%) while reducing environmental impact .
  • Temperature control : Mild conditions (25°C) prevent side reactions during cyclization steps .
  • Catalyst recycling : Mn-based systems show robustness in repeated trials without significant activity loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.